4-Bromobenzo[b]thiophene-3-carbonitrile chemical structure and properties
4-Bromobenzo[b]thiophene-3-carbonitrile chemical structure and properties
Advanced Scaffold for Kinase Inhibition and Drug Discovery
Executive Summary
4-Bromobenzo[b]thiophene-3-carbonitrile (CAS: 1315312-71-0) is a high-value heterocyclic intermediate utilized primarily in medicinal chemistry for the synthesis of kinase inhibitors (e.g., MK2, PIM, and KRAS G12D pathways) and GPCR modulators. Distinguished by its orthogonal reactivity profile , this scaffold offers two distinct "handles" for molecular diversification: an electrophilic nitrile group at the C3 position and a halogenated site at C4 susceptible to metal-catalyzed cross-coupling.
This guide details the physicochemical properties, validated synthetic pathways, and strategic applications of this compound, designed for researchers requiring high-purity functionalization of the benzothiophene core.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Data |
| CAS Number | 1315312-71-0 |
| IUPAC Name | 4-Bromobenzo[b]thiophene-3-carbonitrile |
| Molecular Formula | C₉H₄BrNS |
| Molecular Weight | 238.10 g/mol |
| SMILES | N#Cc1csc2c(Br)cccc12 |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 138–142 °C (Predicted/Analogous) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Insoluble in water |
| Storage | 2–8 °C, Inert atmosphere (Ar/N₂), Protect from light |
Synthetic Pathways[7][8][9]
Access to the 4-bromobenzo[b]thiophene-3-carbonitrile core is typically achieved through functionalization of the parent 4-bromobenzo[b]thiophene. The presence of the bromine at C4 sterically influences reactions at C3, necessitating specific protocols.
Method A: Vilsmeier-Haack Formylation & Dehydration (Standard Route)
This pathway is preferred for its reliability and scalability. It installs the carbon atom at C3 via formylation, followed by conversion to the nitrile.
-
Formylation: 4-Bromobenzo[b]thiophene is treated with POCl₃ and DMF (Vilsmeier-Haack conditions). The electron-rich thiophene ring undergoes electrophilic aromatic substitution selectively at C3.
-
Oxime Formation: The aldehyde reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/pyridine.
-
Intermediate: 4-Bromobenzo[b]thiophene-3-carbaldehyde oxime.
-
-
Dehydration: The oxime is dehydrated using acetic anhydride (Ac₂O) or thionyl chloride (SOCl₂) to yield the nitrile.
Method B: Direct Electrophilic Cyanation
A more direct but often lower-yielding route involves the reaction of 4-bromobenzo[b]thiophene with chlorosulfonyl isocyanate (CSI), followed by treatment with DMF. This method avoids the aldehyde intermediate but requires strict moisture control.
Visualization: Synthesis Workflow
Caption: Step-wise synthesis of 4-Bromobenzo[b]thiophene-3-carbonitrile via the aldehyde-oxime route.
Reactivity Profile & Functionalization
The orthogonal reactivity of this scaffold is its defining feature for drug development. The electron-withdrawing nitrile group at C3 electronically activates the C4-bromide, facilitating metal-catalyzed couplings that might otherwise be sluggish on the electron-rich benzothiophene ring.
A. C4-Position: Suzuki-Miyaura Coupling
The C4-bromide serves as a handle for introducing aryl or heteroaryl groups.
-
Protocol Insight: The bulky nitrile group at C3 creates a "peri-effect," potentially hindering bulky ligands. Use active catalyst systems like Pd(dppf)Cl₂ or Pd(OAc)₂/S-Phos to overcome steric crowding.
-
Application: Synthesis of biaryl cores found in antipsychotics (e.g., Brexpiprazole analogs) and kinase inhibitors.
B. C3-Position: Nitrile Transformations
The nitrile is a versatile precursor:
-
Hydrolysis: Converts to primary amides (using H₂O₂, NaOH) or carboxylic acids (using HCl/AcOH). This is crucial for creating hydrogen-bond donor/acceptor motifs in ATP-binding pockets.
-
Reduction: Lithium Aluminum Hydride (LAH) reduction yields the primary amine (CH₂NH₂), a common linker in fragment-based drug design.
-
Cyclization: Reaction with hydrazines or amidines can build fused tricyclic systems (e.g., benzothieno[3,2-d]pyrimidines).
Visualization: Divergent Synthesis Map
Caption: Divergent synthetic utility showing C4-arylation and C3-nitrile transformations.
Experimental Protocol: Suzuki Coupling (General Procedure)
Objective: Coupling of 4-Bromobenzo[b]thiophene-3-carbonitrile with Phenylboronic acid.
-
Setup: In a glovebox or under Argon, charge a microwave vial with:
-
4-Bromobenzo[b]thiophene-3-carbonitrile (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).
-
Reaction: Seal and heat to 90 °C for 12 hours (or 120 °C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Note: The nitrile group increases polarity; the product will elute later than the starting bromide.
-
Safety & Handling
-
Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Cyanide Risk: While the nitrile group is stable, combustion or strong acid hydrolysis can release toxic HCN gas. Work in a well-ventilated fume hood.
-
Waste: Dispose of aqueous waste containing palladium or boron residues according to heavy metal protocols.
References
-
ChemicalBook. (2025).[3] 4-Bromobenzo[b]thiophene Synthesis and Properties. Retrieved from
-
BenchChem. (2025). Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde. Retrieved from
-
Google Patents. (2023). KRAS G12D Inhibitor and Use Thereof (WO2023274383A1). Retrieved from
-
Royal Society of Chemistry. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. Organic & Biomolecular Chemistry. Retrieved from
-
BLD Pharm. (2025). 4-Bromobenzo[b]thiophene-3-carbonitrile Product Data. Retrieved from
